molecular formula C5H9FN2O3 B1672911 Fluoroglutamine (2S,4R) CAS No. 238418-71-8

Fluoroglutamine (2S,4R)

Cat. No.: B1672911
CAS No.: 238418-71-8
M. Wt: 164.14 g/mol
InChI Key: PGEYFCBAWGQSGT-GBXIJSLDSA-N
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Description

Fluoroglutamine (2S,4R) is a fluorinated analogue of the naturally occurring amino acid glutamine. This compound has gained significant attention in the field of medical imaging, particularly in positron emission tomography (PET) imaging, due to its ability to mimic the metabolic pathways of glutamine. The compound is often used in its radiolabeled form, such as [18F]fluoroglutamine, to study various biological processes, including cancer metabolism and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoroglutamine (2S,4R) involves several steps to ensure the stereospecificity and purity of the compound. One common method includes the stereospecific synthesis of the compound, which is then used for in vitro biological assays and as a reference compound in radio-high-performance liquid chromatography (HPLC) analyses . The synthesis procedure often involves the use of fluorinating agents and specific reaction conditions to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of fluoroglutamine (2S,4R) typically involves automated synthesis methods to ensure high yield and purity. The process includes HPLC purification, solid-phase extraction (SPE) procedures, and final formulation with sterile filtration. These methods are designed to comply with current good manufacturing practice (cGMP) guidelines .

Chemical Reactions Analysis

Types of Reactions: Fluoroglutamine (2S,4R) undergoes various chemical reactions, including substitution reactions where the fluorine atom can be replaced by other functional groups. It also participates in metabolic reactions within biological systems, mimicking the behavior of natural glutamine .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of fluoroglutamine (2S,4R) include fluorinating agents, catalysts, and solvents that facilitate the stereospecific formation of the compound. Reaction conditions often involve controlled temperatures and pH levels to maintain the integrity of the stereochemistry .

Major Products Formed: The major products formed from the reactions of fluoroglutamine (2S,4R) depend on the specific reaction conditions and reagents used. In biological systems, the compound is metabolized similarly to natural glutamine, leading to the formation of various metabolites involved in cellular processes .

Scientific Research Applications

Cancer Imaging

Fluoroglutamine has been prominently used as a PET imaging agent to visualize tumors and assess their metabolic activity. Studies have demonstrated that [18F](2S,4R)4[^{18}F](2S,4R)-4-fluoroglutamine can effectively track glutamine pool sizes in various cancer types.

  • Breast Cancer : A study showed that [18F]4FGln[^{18}F]4F-Gln PET could differentiate between breast cancer models with varying glutaminase (GLS) activity. The imaging results correlated strongly with tumor glutamine pool sizes measured by magnetic resonance spectroscopy (MRS) .
  • Multiple Myeloma : Research indicated that [18F]4FGln[^{18}F]4F-Gln is effective in identifying sites of multiple myeloma cell colonization in murine models and could monitor responses to treatments like Bortezomib .

Pharmacodynamics Monitoring

Fluoroglutamine serves as a pharmacodynamic marker for drugs targeting glutamine metabolism. Its ability to reflect changes in cellular glutamine levels allows researchers to evaluate the efficacy of GLS inhibitors in real-time.

  • In a study involving triple-negative breast cancer, [18F]4FGln[^{18}F]4F-Gln PET imaging revealed significant increases in cellular glutamine pools following GLS inhibitor treatment .

Inflammation Studies

Emerging research suggests that fluoroglutamine may also be useful for imaging inflammatory conditions due to the reliance of inflammatory cells on glutamine metabolism. Preliminary studies have indicated its potential as a metabolic marker for inflammation in animal models .

Data Tables

Application AreaStudy FocusKey Findings
Breast CancerMonitoring GLS activityStrong correlation between PET results and MRS
Multiple MyelomaImaging cell colonizationIdentified high uptake in myeloma cells; monitored treatment response
InflammationMetabolic imaging in inflammatory modelsPotential as a novel marker for inflammation

Case Study 1: Breast Cancer Imaging

In a clinical trial involving 17 breast cancer patients, [18F](2S,4R)4[^{18}F](2S,4R)-4-fluoroglutamine was utilized to assess tumor metabolic activity before and after treatment with GLS inhibitors. Results indicated that this radiotracer could effectively track changes in tumor metabolism, providing insights into treatment efficacy .

Case Study 2: Multiple Myeloma Response Monitoring

A preclinical study using murine models of multiple myeloma demonstrated that [18F]4FGln[^{18}F]4F-Gln could differentiate between tumor responses to Bortezomib treatment based on changes in radiotracer uptake. This capability highlights its potential for guiding therapeutic decisions .

Mechanism of Action

Fluoroglutamine (2S,4R) exerts its effects by mimicking the behavior of natural glutamine in biological systems. It is transported into cells via glutamine transporters such as ASCT2 and LAT1. Once inside the cell, it participates in metabolic pathways similar to glutamine, including the tricarboxylic acid (TCA) cycle and protein synthesis . The compound’s radiolabeled form, such as [18F]fluoroglutamine, allows for the visualization of these metabolic processes using PET imaging .

Comparison with Similar Compounds

Fluoroglutamine (2S,4R) is unique due to its fluorinated structure, which allows for its use in PET imaging. Similar compounds include:

    [18F]fluorodeoxyglucose ([18F]FDG): A widely used PET imaging agent that highlights areas of high glucose metabolism.

    [11C]glutamine: Another radiolabeled glutamine analogue used in PET imaging.

    [18F]fluorothymidine ([18F]FLT): A PET imaging agent used to study cell proliferation.

Fluoroglutamine (2S,4R) stands out due to its ability to specifically target glutamine metabolism, making it a valuable tool in studying diseases characterized by altered glutamine uptake and metabolism .

Biological Activity

Fluoroglutamine (2S,4R), specifically labeled as [18F](2S,4R)4[^{18}F](2S,4R)-4-fluoroglutamine, is a radiolabeled analogue of glutamine that has garnered attention in the field of cancer research due to its potential as a biomarker for glutamine metabolism in tumors. This compound is primarily utilized in positron emission tomography (PET) imaging to assess tumor metabolic activity and to monitor therapeutic responses. This article delves into the biological activity of [18F](2S,4R)4[^{18}F](2S,4R)-4-fluoroglutamine, highlighting its mechanisms of action, applications in clinical settings, and relevant research findings.

Fluoroglutamine mimics natural glutamine and is taken up by cells through the same transporters responsible for glutamine transport, predominantly the alanine-serine-cysteine transporter 2 (ASCT2) . Once inside the cell, [18F](2S,4R)4[^{18}F](2S,4R)-4-fluoroglutamine is minimally metabolized, allowing it to serve as a reliable tracer for assessing cellular glutamine pool sizes and metabolic fluxes . The compound undergoes conversion into [18F][^{18}F]-fluoroglutamate and subsequently participates in the glutaminolysis pathway, which is crucial for cancer cell proliferation and survival .

Tumor Imaging

One of the primary applications of [18F](2S,4R)4[^{18}F](2S,4R)-4-fluoroglutamine is in PET imaging to evaluate glutamine metabolism in various cancers. Studies have demonstrated its effectiveness in differentiating between tumor types based on their glutaminase (GLS) activity. For instance, triple-negative breast cancer (TNBC) exhibits high GLS activity and a lower baseline cellular glutamine pool compared to estrogen receptor-positive breast cancer .

Key Findings:

  • In TNBC models, GLS inhibition led to a significant increase in the cellular glutamine pool size as measured by PET imaging .
  • The tumor-to-blood activity ratios obtained from PET scans correlated positively with glutamine pool sizes determined through magnetic resonance spectroscopy (MRS) .

Clinical Trials

Clinical trials have been initiated to evaluate the utility of [18F](2S,4R)4[^{18}F](2S,4R)-4-fluoroglutamine in patients with various cancers. A notable phase I trial assessed its uptake during PET scans in patients with primary breast cancer. The results indicated that [18F](2S,4R)4[^{18}F](2S,4R)-4-fluoroglutamine could effectively visualize metabolic changes associated with therapeutic interventions .

Study on Hepatocellular Carcinoma (HCC)

A study focused on hepatocellular carcinoma demonstrated that [18F](2S,4R)4[^{18}F](2S,4R)-4-fluoroglutamine PET imaging could quantify metabolic kinetic parameters related to glutamine metabolism. The study found significant differences in metabolic activity among different HCC subtypes, indicating its potential as a diagnostic tool .

Multiple Myeloma Research

In preclinical models of multiple myeloma (MM), [18F](2S,4R)4[^{18}F](2S,4R)-4-fluoroglutamine was shown to effectively identify tumor sites and monitor treatment responses. The uptake of this tracer was significantly reduced following treatment with bortezomib, suggesting its utility in evaluating therapeutic efficacy .

Data Summary

The following table summarizes key characteristics and findings related to [18F](2S,4R)4[^{18}F](2S,4R)-4-fluoroglutamine:

Characteristic Details
Chemical Structure Fluorinated analogue of L-glutamine
Transport Mechanism Primarily via ASCT2
Metabolism Minimal metabolism; converted to fluoroglutamate
Applications PET imaging for tumor metabolism
Notable Findings - Increased uptake correlates with GLS activity
- Effective in differentiating tumor types
- Monitors response to therapies

Q & A

Basic Research Questions

Q. What distinguishes Fluoroglutamine (2S,4R) from natural glutamine in experimental design?

Fluoroglutamine (2S,4R) is a stereospecific analog where the 4R position is substituted with fluorine, preventing its catabolism in the tricarboxylic acid (TCA) cycle. Unlike natural glutamine, it is incorporated into proteins and peptides without full metabolic processing, enabling tracking of glutamine transporter (e.g., ASCT2/SLC1A5) activity and protein synthesis rates . For cell uptake experiments, competitive inhibition assays with system L (BCH) or ASC (L-serine) inhibitors are recommended to validate transport mechanisms .

Q. How should Fluoroglutamine (2S,4R) be formulated for in vivo studies to ensure solubility and stability?

The compound exhibits low aqueous solubility (<1 mg/mL) and requires formulation with solvents like DMSO (10% v/v) combined with surfactants (e.g., Tween 80) and saline. For murine models, validated formulations include:

  • Intraperitoneal/IV injection : 10% DMSO + 5% Tween 80 + 85% saline.
  • Oral administration : 0.5% carboxymethyl cellulose (CMC) suspension. Stability is maintained at -80°C for 6 months, with in-use solutions prepared fresh to avoid degradation .

Q. What synthesis methods are used for radiolabeled (2S,4R)-4-[18F]fluoroglutamine?

Automated nucleophilic [18F]fluorination followed by acidic deprotection is the standard protocol. Radiochemical purity (>90%) is confirmed via HPLC with retention time matching non-radioactive standards. Specific activity ranges from 37–74 GBq/μmol, suitable for PET imaging .

Advanced Research Questions

Q. How do pharmacokinetic models resolve contradictions in tumor uptake kinetics of (2S,4R)-4-[18F]fluoroglutamine?

Dynamic PET data are modeled using reversible 2-tissue-compartment (2TC) or irreversible 3-compartment models. The 2TC model (parameters: K₁ [transport], k₂ [efflux], k₃ [metabolic trapping]) is preferred for gliomas, showing a strong correlation between K₁ and SUV (Spearman ρ = 0.71). Discrepancies in uptake (e.g., SF188 vs. 9L cells) are attributed to c-Myc-driven glutamine addiction, validated via siRNA knockdown .

Q. What methodologies validate Fluoroglutamine (2S,4R) as a biomarker for glutaminolysis in cancer versus inflammation?

In cancer, [18F]FGln uptake correlates with glutaminase activity (e.g., inhibition by CB-839 reduces k₃ by >50%). For inflammation (e.g., carrageenan-induced edema), uptake is linked to macrophage infiltration, confirmed via autoradiography and CD68+ staining. Dual-isotope PET/MRI with [18F]FDG differentiates glycolysis-dependent inflammation from glutaminolysis-driven tumors .

Q. How does Fluoroglutamine (2S,4R) compare to [11C]methionine and [18F]FDG in glioma imaging?

TracerTarget PathwayTumor-to-Background Ratio (Gliomas)Clinical Utility
[18F]FGlnGlutaminolysis4.2 ± 0.8Detects c-Myc+ tumors, low brain background
[11C]MethionineProtein synthesis3.1 ± 0.6Limited by short half-life (20 min)
[18F]FDGGlycolysis1.8 ± 0.4High false positives in inflammatory lesions
Data from orthotopic rat glioma models imaged with small-animal PET/CT .

Q. Methodological Challenges & Solutions

Q. How to address variability in Fluoroglutamine (2S,4R) metabolic fate across cancer subtypes?

  • 19F-MRS : Quantifies intracellular pools and metabolites (e.g., fluoroglutamate) in xenografts.
  • Kinetic modeling : Truncated 30-min dynamic scans reliably estimate K₁ (ICC = 0.96) for high-throughput studies .

Q. What statistical approaches reconcile conflicting cell uptake data (e.g., SF188 vs. 9L cells)?

Time-activity curves (TACs) are analyzed using Akaike information criterion (AIC) to select optimal models. For SF188 cells, biphasic uptake (peak at 60 min) suggests c-Myc-driven transient demand, requiring mixed-effects regression to account for inter-tumor heterogeneity .

Properties

IUPAC Name

(2S,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEYFCBAWGQSGT-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@H](C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238418-71-8
Record name 4-Fluoroglutamine, (4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238418718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-FLUOROGLUTAMINE, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25121I4KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
Fluoroglutamine (2S,4R)
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
Fluoroglutamine (2S,4R)
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
Fluoroglutamine (2S,4R)
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
Fluoroglutamine (2S,4R)
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
Fluoroglutamine (2S,4R)
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
Fluoroglutamine (2S,4R)

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